2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-5-6(2)21-11-14-9-8(17(5)11)10(19)16(4-7(13)18)12(20)15(9)3/h4H2,1-3H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWURMARSFFAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide typically involves the condensation of a purine derivative with an appropriate oxazoline precursor under controlled conditions. This process might require the use of specific catalysts or reagents to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, this compound may be produced through high-efficiency batch processing. This involves stringent quality control to maintain purity and yield consistency, often relying on advanced methods like continuous flow chemistry for scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might involve using hydrogen gas with a metal catalyst such as palladium.
Substitution: : It can undergo nucleophilic substitution reactions, facilitated by reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Hydrogen gas with palladium, sodium borohydride
Substitution conditions: : Basic or acidic conditions, depending on the desired substituents
Major Products
Reactions with this compound typically yield derivatives with modified functional groups, which can be tailored for specific applications in research or industry.
Aplicaciones Científicas De Investigación
2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide has found applications across various fields:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, possibly contributing to the development of new therapeutic agents.
Industry: : Applied in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide exerts its effects is likely linked to its ability to interact with nucleophilic sites within enzymes or receptors. Its structure allows it to fit into specific binding pockets, altering the activity of the target molecule and influencing biological pathways.
Comparación Con Compuestos Similares
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- The target compound shares the acetamide group with coumarin derivatives () and purine-8-ylsulfanyl-acetamides (), suggesting enhanced solubility or target-binding capacity.
- The 1,6,7-trimethyl substitution on the purine ring differentiates it from purine-8-ylsulfanyl analogs (), which have methyl groups at positions 1, 3, and 5.
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Findings :
- Anti-inflammatory Potential: Benzothieno-pyrimidines () inhibit COX-2 and inflammatory mediators (e.g., PGE2) at low micromolar concentrations. The target compound’s oxazolo-purine core may similarly modulate COX-2, but this requires experimental validation.
- Antioxidant Activity : Coumarin-acetamides () exhibit radical scavenging superior to ascorbic acid. The target compound lacks the coumarin lactone but may derive antioxidant effects from its electron-rich purine core.
- Neuroactive Properties: Purine-8-ylsulfanyl-acetamides () show low toxicity and efficacy in dementia models.
Mechanisms of Action
- Benzothieno-pyrimidines: Suppress NF-κB signaling, reducing COX-2 and iNOS expression .
- Coumarin-acetamides: Scavenge free radicals via lactone and phenolic moieties; proposed hydrogen atom transfer (HAT) mechanism .
- Purine-8-ylsulfanyl-acetamides: Modulate adenosine receptors or cholinesterase activity, improving cognitive function .
- Target Compound (hypothesized): Potential dual inhibition of pro-inflammatory enzymes (COX-2) and oxidative stress pathways, leveraging its acetamide and purine-diketone motifs.
Actividad Biológica
The compound 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a derivative of purine and oxazolone structures. Its biological activity has garnered interest due to its potential therapeutic applications. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The molecular formula of the compound is . The structure includes a purine base modified with an oxazolone ring and an acetamide group.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds derived from purine. For instance, derivatives of 1,2,4-triazolethiones have shown significant cytotoxicity against various cancer cell lines. In particular, compounds related to oxazolo-purines have been reported to inhibit growth in colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorobenzyl)isatin | HCT-116 | 6.2 |
| 1,2-bis(3,5-difluorophenyl)-ethane-1,2-dione | MCF-7 | 27.3 |
Antimicrobial Activity
The antimicrobial properties of purine derivatives have also been documented. Compounds similar to the target compound have demonstrated activity against both bacterial and fungal pathogens. For example, certain oxazolone derivatives exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with inhibition zones greater than those observed with standard antibiotics .
Table 2: Antimicrobial Activity
| Compound Name | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Oxazolone derivative | Staphylococcus aureus | 12 |
| Oxazolone derivative | Pseudomonas aeruginosa | 14 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar derivatives have shown promising results in inhibiting metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders . The inhibition constants (Ki) for related compounds vary significantly, indicating diverse potencies.
Table 3: Enzyme Inhibition Data
| Compound Name | Enzyme | Ki (nM) |
|---|---|---|
| Tanshinone IIA | hAChE | >100,000 |
| Tanshinone I | hBChE | 26,250 |
Case Studies
Several case studies highlight the biological activity of compounds related to 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide :
- Study on Anticancer Properties : A research study evaluated a series of oxazolone derivatives against various cancer cell lines and found that specific modifications enhanced their cytotoxic effects significantly compared to standard chemotherapeutics.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of related purine derivatives against clinical isolates of bacteria and fungi. The findings indicated that some derivatives possessed superior antimicrobial properties compared to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide?
- Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Heterocyclic core formation : Building the oxazolo[2,3-f]purine scaffold via cyclization under controlled pH and temperature (e.g., reflux in ethanol or DMF) .
- Acetamide coupling : Introducing the acetamide group using chloroacetamide derivatives in the presence of a base (e.g., KOH) to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to verify the oxazolo-purine core and acetamide substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Answer : Systematic optimization includes:
- Temperature control : Adjusting reaction temperatures (e.g., 60–80°C for cyclization) to minimize side products .
- Catalyst screening : Testing palladium or copper catalysts for coupling steps to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- In-line monitoring : Using FTIR or LC-MS to track reaction progress in real time .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Dose-response validation : Replicate assays (e.g., IC50 determinations) across multiple cell lines or enzymatic systems to confirm activity thresholds .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs comparison : Compare activity with derivatives (e.g., methyl or halogen substitutions) to identify critical pharmacophores .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Answer :
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins like kinases or receptors .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular docking simulations : Use software (e.g., AutoDock) to predict binding modes and guide mutagenesis studies .
Methodological Considerations for Data Interpretation
Q. How can researchers resolve discrepancies in NMR or MS data during structural elucidation?
- Answer :
- 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation .
- Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem) .
Q. What strategies are recommended for improving the compound’s pharmacokinetic properties?
- Answer :
- Prodrug design : Modify the acetamide group (e.g., esterification) to enhance bioavailability .
- LogP optimization : Adjust lipophilicity via substituent changes (e.g., adding polar groups) to balance membrane permeability and solubility .
- In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
